

Application Notes and Protocols: Photocatalytic Activation of Diphenyl Disulfide for Organic Synthesis

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Compound of Interest

Compound Name: *Diphenyl disulfide*

Cat. No.: *B046162*

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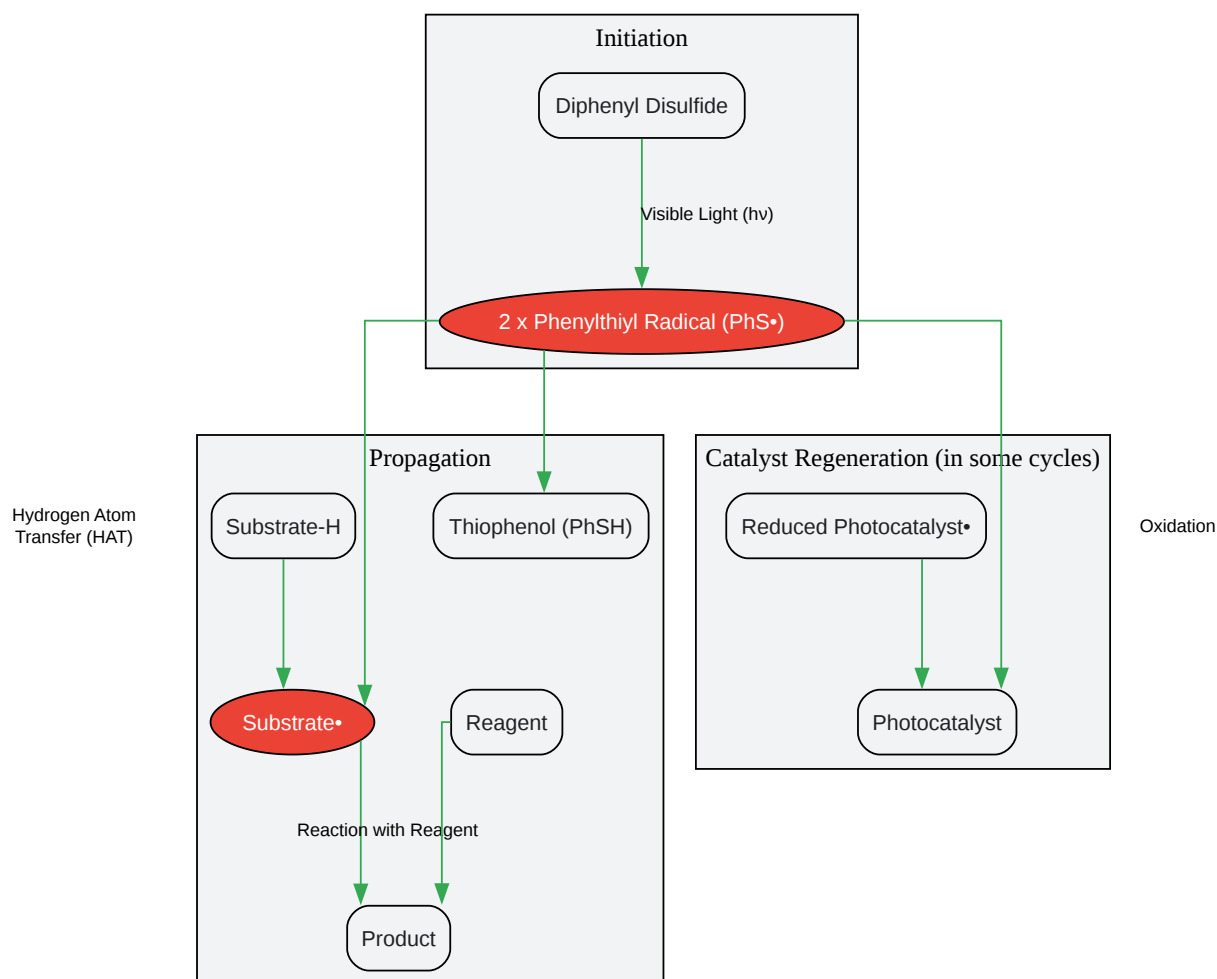
Introduction

The photocatalytic activation of **diphenyl disulfide** has emerged as a powerful and versatile strategy in modern organic synthesis.^{[1][2]} This approach utilizes visible light to generate highly reactive thiyl radicals (PhS•) from the homolytic cleavage of the relatively weak sulfur-sulfur bond in **diphenyl disulfide**.^{[1][3]} These thiyl radicals can act as potent hydrogen atom transfer (HAT) agents, photocatalysts, or radical initiators, enabling a wide array of chemical transformations under mild and environmentally benign conditions.^{[1][3]} The use of a simple, inexpensive organic molecule like **diphenyl disulfide** as a catalyst or co-catalyst avoids the need for costly and toxic transition metal complexes often employed in photoredox catalysis.^[1]

This document provides detailed application notes and experimental protocols for several key synthetic transformations facilitated by the photocatalytic activation of **diphenyl disulfide**.

General Mechanism of Photocatalytic Activation

The core of this methodology lies in the photochemical generation of phenylthiyl radicals. Upon irradiation with visible light, **diphenyl disulfide** (Ph-S-S-Ph) undergoes homolysis of the S-S bond to produce two phenylthiyl radicals (PhS•). These radicals are the key reactive intermediates that drive subsequent chemical reactions.



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Figure 1: General mechanism of photocatalytic **diphenyl disulfide** activation.

Application 1: Anti-Markovnikov Hydration of Olefins

A significant application of this methodology is the anti-Markovnikov hydration of olefins, which provides access to primary alcohols from terminal alkenes, a transformation that is challenging to achieve directly.^{[4][5]} In this dual catalytic system, an organic photocatalyst (e.g., an acridinium salt) generates an alkene radical cation, and **diphenyl disulfide** acts as a hydrogen atom transfer (HAT) co-catalyst to facilitate the formation of the final alcohol product.^{[4][5]}

Quantitative Data

Entry	Alkene Substrate	Photocatalyst	Co-catalyst	Solvent	Time (h)	Yield (%)	Ref.
1	1,1-Diphenylethene	9-Mesityl-10-methylacridinium perchlorate	Diphenyl disulfide	CH ₃ CN/H ₂ O	24	85	[4]
2	Styrene	9-Mesityl-10-methylacridinium perchlorate	Diphenyl disulfide	CH ₃ CN/H ₂ O	24	72	[4]
3	4-Methylstyrene	9-Mesityl-10-methylacridinium perchlorate	Diphenyl disulfide	CH ₃ CN/H ₂ O	24	78	[4]
4	trans-Anethole	9-Mesityl-10-methylacridinium perchlorate	Diphenyl disulfide	CH ₃ CN/H ₂ O	24	96	[4]

Experimental Protocol

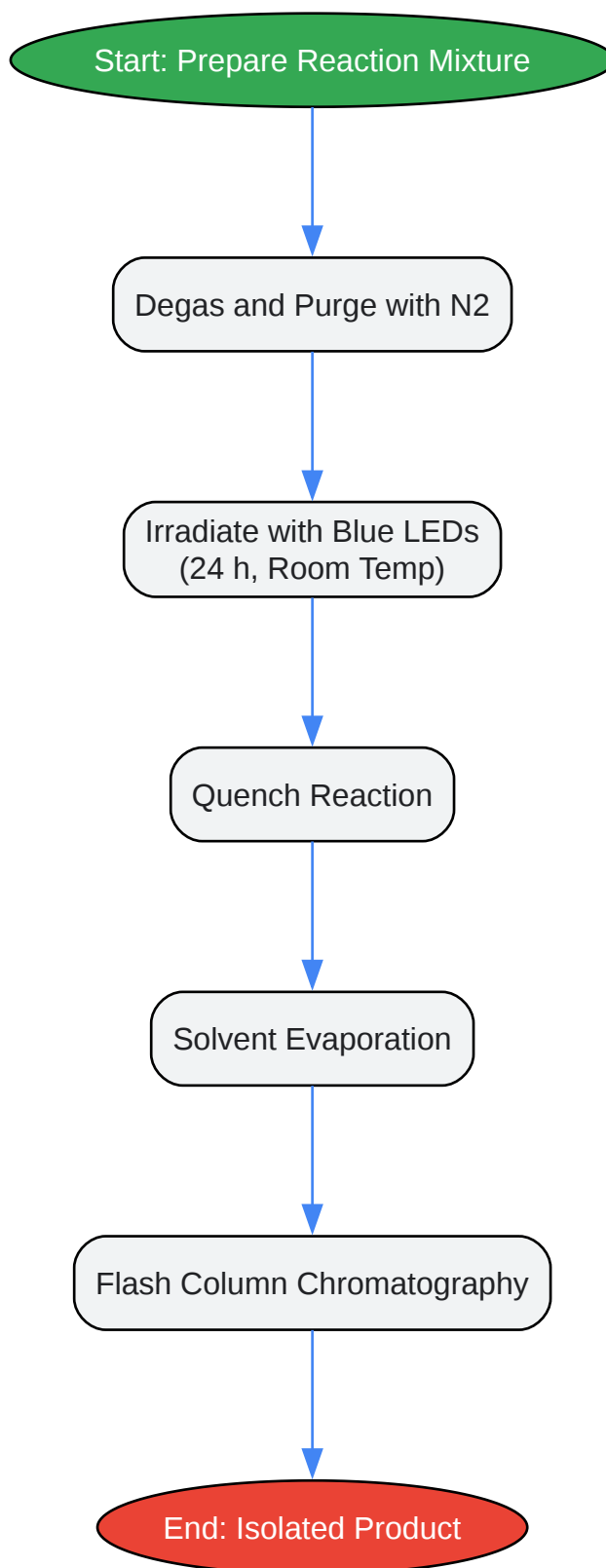
Materials:

- Alkene substrate (0.3 mmol, 1.0 equiv)
- 9-Mesityl-10-methylacridinium perchlorate (3 mol%)
- **Diphenyl disulfide** (20 mol%)
- Acetonitrile (CH₃CN, 2 mL)
- Deionized water (0.2 mL)
- Nitrogen atmosphere
- 3W blue LEDs

Procedure:

- To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.3 mmol), 9-mesityl-10-methylacridinium perchlorate (0.009 mmol), and **diphenyl disulfide** (0.06 mmol).
- Evacuate and backfill the tube with nitrogen three times.
- Add acetonitrile (2 mL) and deionized water (0.2 mL) via syringe.
- Stir the reaction mixture at room temperature and irradiate with 3W blue LEDs.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion (typically 24 hours), quench the reaction by opening it to the air.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired alcohol product.^[4]

Reaction Workflow



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Figure 2: Workflow for anti-Markovnikov hydration of olefins.

Application 2: Aerobic α -Hydroxylation of 1,3-Dicarbonyl Compounds

Diphenyl disulfide can catalyze the visible-light-mediated aerobic α -hydroxylation of 1,3-dicarbonyl compounds.[6] This metal- and base-free method utilizes molecular oxygen from the air as the oxidant, representing a green and sustainable approach to synthesizing valuable α -hydroxy-1,3-dicarbonyl motifs.[6]

Quantitative Data

Entry	1,3-Dicarbonyl Substrate	Co-catalyst / Additive	Solvent	Time (h)	Yield (%)	Ref.
1	Ethyl benzoylacetate	None	CH ₃ CN	12	95	[6]
2	Ethyl 4-chlorobenzoylacetate	None	CH ₃ CN	12	92	[6]
3	Ethyl 4-methylbenzoylacetate	None	CH ₃ CN	12	96	[6]
4	N,N-Dimethylacetamide	None	CH ₃ CN	24	85	[6]

Experimental Protocol

Materials:

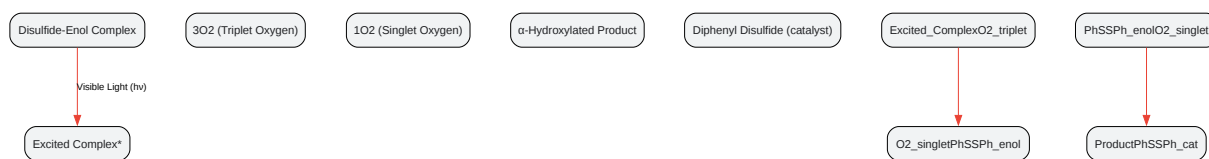
- 1,3-Dicarbonyl substrate (0.2 mmol, 1.0 equiv)
- **Diphenyl disulfide** (10 mol%)

- Acetonitrile (CH₃CN, 2 mL)
- Air atmosphere (using a balloon)
- 3W blue LEDs

Procedure:

- In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl substrate (0.2 mmol) and **diphenyl disulfide** (0.02 mmol) in acetonitrile (2 mL).
- Attach a balloon filled with air to the flask.
- Stir the mixture at room temperature under irradiation from 3W blue LEDs.
- Monitor the reaction by TLC.
- After the starting material is consumed (typically 12-24 hours), concentrate the reaction mixture in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxylated product.^[6]

Proposed Mechanistic Pathway



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Figure 3: Proposed pathway for aerobic α-hydroxylation.

Application 3: Reductive Dehalogenation

Diphenyl disulfide can catalyze the light-induced reductive dehalogenation of alkyl halides.^[1]
^[3] In this process, thiyl radicals generated from **diphenyl disulfide** abstract a hydrogen atom from a suitable donor (often generated in situ) to form thiophenol, which then acts as the active hydrogen atom transfer (HAT) catalyst to reduce the alkyl halide.^{[1][3]}

Quantitative Data

Entry	Alkyl Halide Substrate	H-donor Initiator	Solvent	Time (h)	Yield (%)	Ref.
1	1-Bromoadamantane	(diMe-Imd)-BH ₃	Benzene	2	98	^[3]
2	1-Iodoadamantane	(diMe-Imd)-BH ₃	Benzene	2	95	^[3]
3	Bromocyclohexane	(diMe-Imd)-BH ₃	Benzene	2	85	^[3]
4	Iodocyclohexane	(diMe-Imd)-BH ₃	Benzene	2	80	^[3]

Experimental Protocol

Materials:

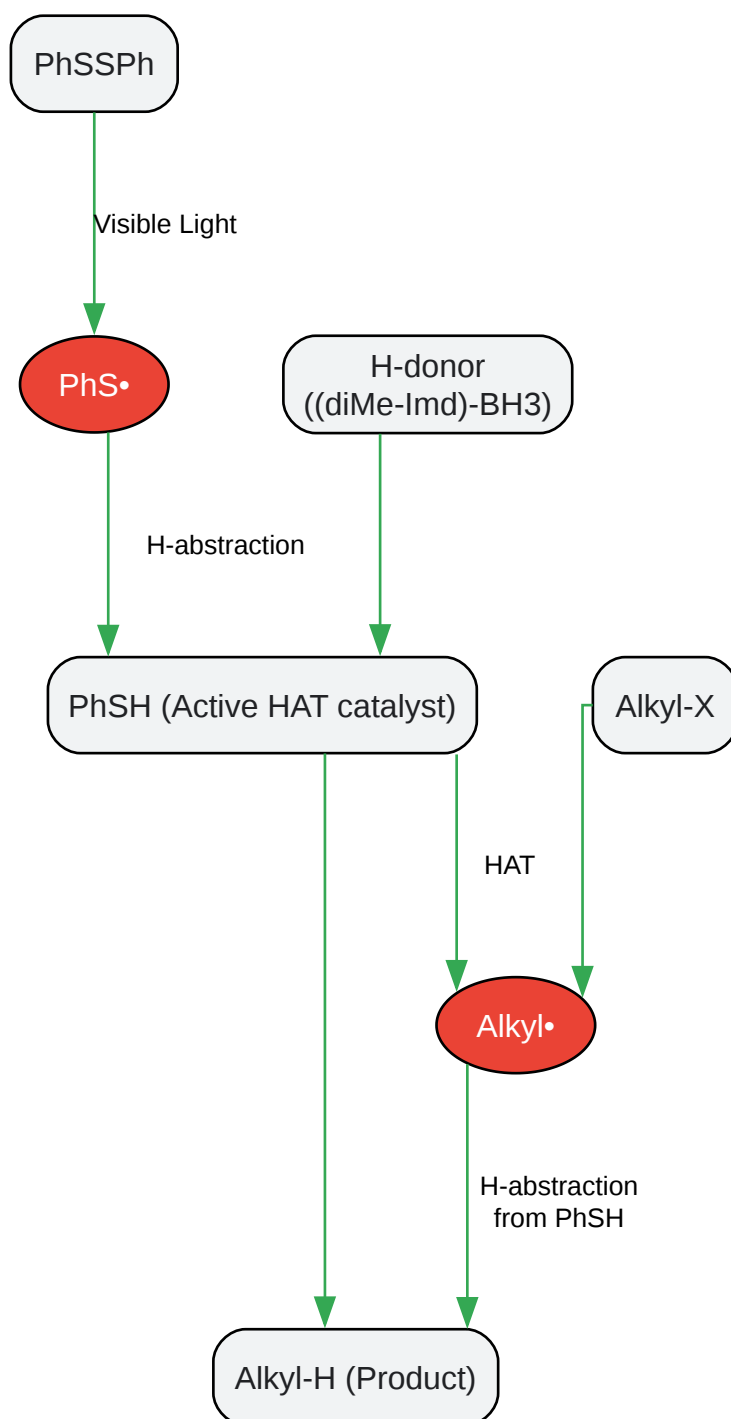
- Alkyl halide (0.5 mmol, 1.0 equiv)
- Diphenyl disulfide** (10 mol%)
- 1,3-dimethylimidazol-2-ylidene-borane ((diMe-Imd)-BH₃) (1.5 equiv)
- Anhydrous benzene (5 mL)
- Nitrogen atmosphere

- Sunlamp or appropriate visible light source

Procedure:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add the alkyl halide (0.5 mmol), **diphenyl disulfide** (0.05 mmol), and (diMe-Imd)-BH₃ (0.75 mmol).
- Add anhydrous benzene (5 mL) via syringe.
- Seal the tube and stir the solution at room temperature while irradiating with a sunlamp.
- Monitor the reaction by GC-MS.
- Upon completion, carefully quench the reaction with methanol.
- Dilute the mixture with diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain the dehalogenated product.^[3]

Logical Relationship Diagram



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Figure 4: Key steps in reductive dehalogenation.

Conclusion

The photocatalytic activation of **diphenyl disulfide** offers a versatile and sustainable platform for a variety of important organic transformations. The mild reaction conditions, avoidance of transition metals, and use of an inexpensive catalyst make these methods highly attractive for both academic research and industrial applications in drug development and materials science. The protocols outlined in this document provide a starting point for researchers to explore and adapt these powerful synthetic tools.

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